N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a structurally complex acetohydrazide derivative featuring a triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups. The acetohydrazide backbone is further modified with a 2-chloro-6-fluorophenylmethylidene moiety. The 3,4,5-trimethoxyphenyl group may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the halogenated benzylidene substituent (2-chloro-6-fluoro) could influence electronic properties and metabolic stability .
Properties
Molecular Formula |
C26H23ClFN5O4S |
|---|---|
Molecular Weight |
556.0 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H23ClFN5O4S/c1-35-21-12-16(13-22(36-2)24(21)37-3)25-31-32-26(33(25)17-8-5-4-6-9-17)38-15-23(34)30-29-14-18-19(27)10-7-11-20(18)28/h4-14H,15H2,1-3H3,(H,30,34)/b29-14+ |
InChI Key |
GHGDMXMYWLJACL-IPPBACCNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Preparation Methods
Formation of 1,2,4-Triazole
Slow addition of hydrazine hydrate to preheated formamide (4:1 molar ratio) generates 1,2,4-triazole in 92–98% yield. Excess formamide ensures minimal side reactions, while continuous removal of ammonia and water drives the reaction to completion.
Functionalization with Aryl Groups
The 4-phenyl and 5-(3,4,5-trimethoxyphenyl) substituents are introduced via nucleophilic aromatic substitution. 3,4,5-Trimethoxyphenylhydrazine (prepared from (3,4,5-trimethoxyphenyl)hydrazine) reacts with phenyl isocyanate in anhydrous ethanol to form a substituted hydrazide intermediate. Cyclization with carbon disulfide in basic media yields the 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Table 1: Reaction Conditions for Triazole Core Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Temperature | 160–180°C | |
| Solvent | Formamide (neat) | |
| Hydrazine:Formamide Ratio | 1:4 | |
| Cyclization Agent | Carbon disulfide in NaOH/EtOH | |
| Yield | 85–90% |
| Parameter | Value/Description | Source |
|---|---|---|
| Base | K₂CO₃ | |
| Solvent | Anhydrous DMF | |
| Temperature | 60°C | |
| Reaction Time | 12 hours | |
| Purification | Recrystallization (EtOAc) |
Condensation with 2-Chloro-6-Fluorobenzaldehyde
The final step involves Schiff base formation between the hydrazide and 2-chloro-6-fluorobenzaldehyde to generate the E-configuration imine.
Schiff Base Synthesis
A solution of 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide in ethanol is refluxed with 2-chloro-6-fluorobenzaldehyde (1.2 equiv) and catalytic acetic acid (0.1 equiv) for 6 hours. The E-isomer is favored due to steric hindrance, confirmed by NMR coupling constants (J = 12–14 Hz for trans H-C=N).
Table 3: Schiff Base Formation Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Acetic acid | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 6 hours | |
| Isomer Selectivity | >95% E-configuration |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methyl ethyl ketone. Analytical data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, N=CH), 7.82–7.25 (m, 10H, aromatic), 4.21 (s, 2H, SCH₂), 3.89 (s, 9H, OCH₃).
Optimization Challenges and Solutions
Regioselectivity in Triazole Substitution
The 4-phenyl and 5-(3,4,5-trimethoxyphenyl) groups are installed sequentially to avoid scrambling. Using 3,4,5-trimethoxyphenylhydrazine as the limiting reagent ensures preferential substitution at position 5.
Minimizing Z-Isomer Formation
Schiff base condensation under acidic conditions (pH 4–5) suppresses enolization, favoring the thermodynamically stable E-isomer.
Chemical Reactions Analysis
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 556.02 g/mol. Its structure includes a triazole ring, which is known for its pharmacological significance. The presence of the chloro and fluorine substituents enhances its biological activity by improving lipophilicity and altering interaction profiles with biological targets.
Anticancer Activity
Research has indicated that compounds containing triazole moieties exhibit anticancer properties. The specific compound under discussion has been evaluated for its effectiveness against various cancer cell lines. For instance, studies have shown that derivatives of triazoles can inhibit cell proliferation in human tumor cells, suggesting potential as anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through in silico methods such as molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses . The ability to modulate inflammatory pathways makes this compound a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
Compounds with similar structures have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi. The triazole ring is particularly noted for its antifungal activity, which could be extrapolated to this compound based on structural similarities .
Synthesis and Characterization
The synthesis of N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step reactions that include condensation reactions and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compounds .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of a related triazole derivative using the National Cancer Institute’s protocols. The compound exhibited significant inhibition rates against a panel of cancer cell lines, indicating its potential as an antitumor agent .
Case Study 2: Inflammatory Response Modulation
Another research focused on the anti-inflammatory effects of similar compounds demonstrated their ability to reduce pro-inflammatory cytokine production in vitro. This suggests that derivatives like this compound may serve as lead compounds for developing new anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Key Observations :
- Triazole Substituents : The target compound’s 3,4,5-trimethoxyphenyl group distinguishes it from analogs with pyridinyl (6f, 6g) or simple halogenated aryl groups (11). Methoxy groups may improve solubility and π-π stacking interactions compared to halogens .
- Benzylidene Group : The 2-chloro-6-fluoro substitution is unique; most analogs feature para-substituted halogens (e.g., 4-Cl in 6f). Ortho/fluoro substitution could reduce steric hindrance and enhance target binding .
Bioactivity and Mechanism
While bioactivity data for the target compound is unavailable, structurally related analogs exhibit antitumor activity via kinase inhibition or apoptosis induction. For example:
- Compound 6f (4-chlorophenyl) showed IC₅₀ = 8.2 µM against MCF-7 breast cancer cells, attributed to triazole-mediated DNA intercalation .
Computational and Similarity Analysis
- Tanimoto Similarity : Using MACCS fingerprints, the target compound shares ~65–75% similarity with 6f and 6g, primarily due to the triazole-sulfanyl-acetohydrazide backbone. The trimethoxyphenyl group reduces similarity compared to pyridinyl analogs .
- Bioactivity Clustering : Hierarchical clustering based on NCI-60 data () suggests that the target compound may cluster with halogenated triazoles, indicating shared modes of action like kinase inhibition .
Biological Activity
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antimicrobial properties, as well as its structure-activity relationships (SAR).
The compound has the following chemical properties:
- Molecular Formula : C26H23ClFN5O4S
- Molecular Weight : 556.02 g/mol
- LogP : 4.749 (indicating lipophilicity)
- Water Solubility : LogSw -4.93 (suggesting low solubility in water) .
Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety, such as this compound exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
A recent review highlighted that several 1,2,4-triazole derivatives demonstrated superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as therapeutic agents . The specific mechanisms of action include:
- Inhibition of COX enzymes.
- Modulation of pro-inflammatory cytokines.
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains. The presence of halogen substituents in the structure is believed to enhance these bioactivities.
Structure-Activity Relationships (SAR)
The SAR of this compound suggests that modifications to the triazole ring and the phenyl groups can significantly influence biological activity. For example:
- Substituents on the triazole ring can affect binding affinity to target enzymes.
- The presence of methoxy groups on the phenyl ring enhances lipophilicity and biological activity .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Anti-inflammatory Effects : A study reported that triazole derivatives exhibited IC50 values against COX enzymes significantly lower than those of established NSAIDs. For instance, certain derivatives showed IC50 values below 30 µM for COX-2 inhibition .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of similar triazole derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be less than 125 µg/mL for several strains tested .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including condensation of hydrazide derivatives with substituted triazole-thiol intermediates. Critical steps include:
- Control of reaction conditions : Optimize temperature (e.g., 60–80°C for imine bond formation) and solvent polarity (e.g., ethanol or DMF) to prevent side reactions like hydrolysis .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from methanol to achieve >95% purity.
- Yield optimization : Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to hydrazide) .
| Step | Reagent | Condition | Yield |
|---|---|---|---|
| Imine formation | 2-chloro-6-fluorobenzaldehyde | Ethanol, reflux | 65–75% |
| Thioether coupling | 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | DMF, K₂CO₃, RT | 50–60% |
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR : H and C NMR to confirm the presence of the methylidene group (δ 8.3–8.5 ppm for imine proton) and triazole-thioether linkage (δ 3.8–4.2 ppm for S–CH₂) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calc. for C₂₅H₂₀ClFN₆O₃S: ~563.08 g/mol).
- X-ray crystallography : Resolve stereochemistry of the (E)-configured imine bond .
Q. What preliminary assays are recommended to assess biological activity?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values <10 µM indicating potential .
- Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Evaluate interaction with kinases or tubulin using fluorescence polarization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Modular substitution : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess impact on bioactivity .
- Thioether vs. ether linkage : Synthesize analogs with –O– instead of –S– to evaluate solubility and target binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or β-tubulin .
| Analog | Modification | IC₅₀ (µM) | Target |
|---|---|---|---|
| Parent compound | None | 8.2 ± 0.3 | Tubulin |
| Nitro-substituted | 3-NO₂ on phenyl | 3.1 ± 0.2 | EGFR |
| Ether variant | –O– instead of –S– | >50 | N/A |
Q. How should researchers address discrepancies in biological activity data across studies?
- Validate assay conditions : Ensure consistency in cell lines (e.g., passage number), serum concentration, and incubation time .
- Control for solubility : Use DMSO concentrations ≤0.1% to avoid solvent toxicity .
- Statistical analysis : Apply ANOVA or Bayesian modeling to distinguish true activity from experimental noise .
Q. What computational strategies enhance the prediction of metabolic stability?
- In silico ADMET : Use SwissADME or ADMETLab to predict CYP450 metabolism (e.g., susceptibility to 3A4 oxidation) .
- Metabolite identification : Simulate phase I/II metabolism (e.g., hydrolysis of the hydrazide group) with GLORYx .
Q. How can environmental impacts of this compound be mitigated in lab settings?
- Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., use activated carbon for halogenated waste) .
- Aquatic toxicity : Follow OECD Guideline 201 for algae growth inhibition testing (EC₅₀ >1 mg/L required for low-risk classification) .
Methodological Guidance
Q. What advanced techniques resolve crystallinity issues during formulation?
- Polymorph screening : Use solvent-drop grinding with acetonitrile or tert-butyl alcohol to isolate stable crystalline forms .
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to enhance solubility .
Q. How to design a DoE (Design of Experiments) for reaction optimization?
- Variables : Test temperature (50–90°C), catalyst loading (0.5–2 mol%), and solvent polarity (logP 0.5–4.0) .
- Response surface methodology (RSM) : Use Minitab or JMP to model interactions and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
